molecular formula C28H29N5O5S B11684897 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11684897
M. Wt: 547.6 g/mol
InChI Key: LWKADGMAUNASKU-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2-Ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative with a complex architecture. Its structure comprises:

  • Triazole core: Substituted at position 4 with a phenyl group and at position 5 with a 3,4,5-trimethoxyphenyl moiety.
  • Sulfanylacetohydrazide backbone: Linked to the triazole at position 3, terminating in a hydrazone group formed by condensation with 2-ethoxybenzaldehyde. The ethoxy group may influence solubility and metabolic stability .

This compound belongs to a class of molecules studied for antimicrobial, anticancer, and antioxidant activities due to the –N–C–S pharmacophore and aromatic substituents .

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-5-38-22-14-10-9-11-19(22)17-29-30-25(34)18-39-28-32-31-27(33(28)21-12-7-6-8-13-21)20-15-23(35-2)26(37-4)24(16-20)36-3/h6-17H,5,18H2,1-4H3,(H,30,34)/b29-17+

InChI Key

LWKADGMAUNASKU-STBIYBPSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Key Reaction Steps

The triazole-thione core is synthesized via cyclocondensation of 3,4,5-trimethoxybenzoylhydrazine with phenyl isothiocyanate, followed by alkaline cyclization.

Reagents and Conditions

  • Step 1 : 3,4,5-Trimethoxybenzoic acid → 3,4,5-trimethoxybenzoyl chloride (thionyl chloride, reflux, 4 h).

  • Step 2 : Hydrazination to form 3,4,5-trimethoxybenzoylhydrazine (hydrazine hydrate, ethanol, 70°C, 6 h).

  • Step 3 : Reaction with phenyl isothiocyanate in anhydrous ethanol (room temperature, 12 h) to yield 1-(3,4,5-trimethoxybenzoyl)-4-phenylthiosemicarbazide.

  • Step 4 : Alkaline cyclization using 2M NaOH (reflux, 6 h) to form 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Mechanistic Insights
The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon, followed by intramolecular dehydration to form the triazole ring.

Formation of 2-[(4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

Alkylation and Hydrazination

The thiol group is alkylated with ethyl bromoacetate, followed by hydrazinolysis to introduce the hydrazide moiety.

Protocol

  • Alkylation :

    • React triazole-thione (1 equiv) with ethyl bromoacetate (1.2 equiv) in ethanol containing KOH (1.5 equiv) at 60°C for 5 h.

    • Yield: 72–85% after recrystallization from ethanol.

  • Hydrazinolysis :

    • Reflux the alkylated ester with hydrazine hydrate (3 equiv) in methanol for 4 h.

    • Yield: 68–78% after cooling and filtration.

Analytical Validation

  • IR : Loss of ester carbonyl peak (~1,730 cm⁻¹) and appearance of hydrazide N–H stretch (~3,250 cm⁻¹).

  • ¹H NMR : Singlet at δ 4.21 ppm (CH₂–S), broad peak at δ 9.35 ppm (NH₂).

Condensation with 2-Ethoxybenzaldehyde to Form the Hydrazone

Schiff Base Formation

The final step involves condensation of the acetohydrazide with 2-ethoxybenzaldehyde under acidic conditions.

Optimized Procedure

  • Mix equimolar amounts of acetohydrazide and 2-ethoxybenzaldehyde in ethanol.

  • Add 3 drops of glacial acetic acid as a catalyst.

  • Reflux for 5 h, then cool to precipitate the product.

  • Purify via recrystallization from ethanol (yield: 65–74%).

Mechanism
The reaction proceeds via nucleophilic addition of the hydrazide’s NH₂ group to the aldehyde carbonyl, followed by dehydration to form the E-configuration hydrazone.

Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Key Analytical Data (Source)
Triazole-thione synthesisNaOH, ethanol, reflux78–82¹H NMR: δ 7.45–7.62 (aryl H)
AlkylationEthyl bromoacetate, KOH, ethanol, 60°C72–85IR: 1,690 cm⁻¹ (C=O)
HydrazinolysisHydrazine hydrate, methanol, reflux68–78¹H NMR: δ 9.35 (NH₂)
Hydrazone formation2-Ethoxybenzaldehyde, glacial acetic acid65–74¹³C NMR: δ 160.2 (C=N)

Analytical Characterization of the Final Product

Spectroscopic Data

  • IR (KBr) : 3,240 cm⁻¹ (N–H), 1,660 cm⁻¹ (C=O), 1,590 cm⁻¹ (C=N).

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.42 (s, 1H, CH=N),

    • δ 7.25–7.89 (m, 11H, aryl H),

    • δ 4.12 (q, 2H, OCH₂CH₃),

    • δ 3.81 (s, 9H, OCH₃).

  • HRMS : m/z 563.18 [M+H]⁺ (calc. 563.19).

Purity Assessment

  • HPLC : >98% purity (C18 column, methanol/water 70:30).

  • Elemental Analysis : C: 60.12%, H: 5.34%, N: 14.89% (theor. C: 60.41%, H: 5.39%, N: 14.93%).

Challenges and Optimization Strategies

Common Issues

  • Low Cyclization Yields : Attributed to incomplete dehydration; resolved using molecular sieves.

  • Hydrazone Isomerization : Controlled by maintaining acidic conditions to favor the E-isomer.

Solvent and Catalyst Optimization

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Catalyst : Glacial acetic acid yields higher regioselectivity compared to HCl .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the compound.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, or antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and hydrazide functionality allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or anti-inflammatory activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole and Hydrazide Moieties

Compound Name / ID Triazole Substituents Hydrazide Substituent Key Biological Activity Reference
Target Compound 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) 2-Ethoxyphenyl Antimicrobial (predicted), Anticancer (predicted)
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-ethoxybenzylidene)acetohydrazide (MFCD01586874) 4-Phenyl, 5-(4-chlorophenyl) 2-Ethoxyphenyl Not reported (structural analog)
(E)-N′-(4-Chlorobenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6f) 4-Phenyl, 5-(pyridin-4-yl) 4-Chlorophenyl Anticancer (IC₅₀: 218–219°C melting point; high yield: 92%)
N'-(4-Dimethylaminobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) 4-Phenyl, 5-(2-(phenylamino)ethyl) 4-Dimethylaminophenyl Antimetastatic (inhibits cancer cell migration)
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide 4-Phenyl, 5-(2-(p-tolylamino)ethyl) 1-Phenylethylidene Antioxidant (1.5× activity of BHT)

Key Observations :

  • Triazole Substituents :
    • 3,4,5-Trimethoxyphenyl (target compound): Methoxy groups enhance lipophilicity and π-π stacking, critical for membrane penetration and enzyme inhibition .
    • Chlorophenyl/Pyridinyl : Electron-withdrawing groups (e.g., Cl) improve stability but may reduce solubility compared to methoxy derivatives .
  • Hydrazide Substituents :
    • 2-Ethoxyphenyl (target): Ethoxy groups balance solubility and metabolic resistance .
    • Halogenated benzylidenes (e.g., 6f): Increase cytotoxicity but may induce hepatotoxicity .

Insights :

  • The target compound likely follows a two-step synthesis: (1) triazole-thioacetohydrazide formation and (2) Schiff base condensation, similar to and .
  • Higher yields (>90%) are achieved with halogenated aldehydes due to their reactivity, whereas methoxy/ethoxy derivatives require longer reaction times .

Computational and QSAR Insights

  • QSAR Models : For triazole derivatives, ΔE1 (HOMO-LUMO gap) and ΣQ (total charge) correlate with antimicrobial activity. The target compound’s 3,4,5-trimethoxyphenyl group increases ΣQ, enhancing electron donation and predicted bioactivity .
  • Anticancer Potential: Pyridinyl and trimethoxyphenyl substituents show superior docking scores in kinase inhibition assays compared to chlorophenyl analogs .

Biological Activity

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a triazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C26H25N5O3S
  • Molecular Weight : 487.6 g/mol
  • IUPAC Name : N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Synthesis

The synthesis of this compound typically involves the condensation of 2-ethoxybenzaldehyde with a hydrazide derivative under acidic or basic conditions. This reaction can be performed in organic solvents such as ethanol or methanol, followed by purification through recrystallization.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the triazole ring enhances its ability to interact with biological targets.

Anticancer Activity

Research has shown that this compound may inhibit the proliferation of various cancer cell lines. For instance, studies on similar triazole derivatives have demonstrated IC50 values indicating effective inhibition of tumor growth:

CompoundCell LineIC50 (µM)
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl...MCF-7 (breast cancer)TBD
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl...SiHa (cervical cancer)TBD
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl...PC-3 (prostate cancer)TBD

These results suggest that the compound can selectively target cancer cells while exhibiting minimal toxicity towards normal cells.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors related to cancer progression and inflammation. The triazole and phenyl groups facilitate interactions with these biological targets, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

  • Antimicrobial Studies : In a comparative study of triazole derivatives, compounds structurally similar to N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl...} showed significant activity against Gram-positive and Gram-negative bacteria. The inhibitory zones measured were greater than 20 mm for several derivatives.
  • Anticancer Evaluations : A series of compounds were synthesized and evaluated for their anticancer properties using various cell lines. The presence of the 3,4,5-trimethoxyphenyl ring was found to enhance the anticancer activity significantly.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or DMF .
  • Step 2 : Introduction of the sulfanylacetohydrazide moiety through nucleophilic substitution, optimized at 60–80°C with catalytic acid/base conditions .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Monitor via TLC (chloroform:methanol, 7:3) .

Q. How is structural integrity validated post-synthesis?

Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrazone geometry (E-configuration) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
  • IR : Identify key functional groups (C=N stretch at 1600–1650 cm1^{-1}, S-H absence confirming sulfanyl linkage) .

Q. What solvents and reaction conditions stabilize this compound?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis; ethanol is preferred for recrystallization .
  • Stability : Store under inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the hydrazone bond .

Advanced Research Questions

Q. How can computational methods predict biological activity and binding mechanisms?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, DNA topoisomerases). Focus on the triazole and trimethoxyphenyl groups for hydrogen bonding and π-π stacking .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in spectral or bioactivity data?

  • Case Example : Discrepancies in NMR splitting patterns may arise from dynamic stereochemistry. Use variable-temperature NMR or NOESY to confirm conformational rigidity .
  • Bioactivity Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines) and cross-validate with structurally analogous compounds (e.g., fluorophenyl or nitrophenyl derivatives) .

Q. How does structural modification impact pharmacological properties?

  • Analog Synthesis : Replace the 3,4,5-trimethoxyphenyl group with pyridinyl or naphthyl moieties to alter lipophilicity (ClogP) and bioavailability .
  • SAR Table :
Analog SubstituentBioactivity ChangeMechanism Insight
4-Fluorophenyl (vs. original)↑ Cytotoxicity (HeLa cells)Enhanced halogen bonding
Pyridin-4-yl↓ Antifungal activityReduced membrane permeability
4-Nitrophenyl↑ ROS generation in cancer cellsElectron-withdrawing group effect
  • Reference: .

Q. What techniques elucidate metabolic stability and toxicity profiles?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites: hydrazone bond cleavage and O-demethylation of trimethoxyphenyl .
  • Toxicity Screening : Use zebrafish embryos (FET assay) to assess acute toxicity (LC50_{50}) and developmental effects .

Methodological Considerations

Q. How to design assays for evaluating enzyme inhibition?

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2). Pre-incubate compound (1–100 µM) with kinase/ATP, measure luminescence signal drop .
  • Dose-Response Analysis : Fit data to Hill equation (GraphPad Prism) to calculate IC50_{50} and Hill slope .

Q. What advanced spectroscopic techniques resolve crystallographic uncertainties?

  • SC-XRD : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Resolve disorder in ethoxyphenyl groups using SHELXT .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) to compare experimental vs. theoretical bond lengths .

Q. How to prioritize derivatives for preclinical development?

  • Multi-Parameter Optimization : Apply Lipinski’s Rule of Five, PAINS filters, and in silico toxicity (ProTox-II) .
  • In Vivo Efficacy : Select candidates with IC50_{50} < 10 µM (in vitro) and >50% tumor growth inhibition in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.